molecular formula C20H16N6O B12205110 4-[3-(3,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol

4-[3-(3,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol

Cat. No.: B12205110
M. Wt: 356.4 g/mol
InChI Key: PZCGFYHTXZNSAD-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce hydroxy derivatives .

Scientific Research Applications

4-[3-(3,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol involves its interaction with molecular targets such as enzymes. It can inhibit the activity of enzymes like CDK2/cyclin A2, which are involved in cell cycle regulation. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thioglycoside derivatives

Uniqueness

4-[3-(3,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit CDK2/cyclin A2 with high potency makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C20H16N6O

Molecular Weight

356.4 g/mol

IUPAC Name

4-[10-(3,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol

InChI

InChI=1S/C20H16N6O/c1-12-3-6-15(9-13(12)2)26-19-17(10-22-26)20-24-23-18(25(20)11-21-19)14-4-7-16(27)8-5-14/h3-11,27H,1-2H3

InChI Key

PZCGFYHTXZNSAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)O)C

Origin of Product

United States

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